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Compound of Interest

Compound Name: C12 NBD Sphingomyelin

Cat. No.: B12407619 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using C12 NBD Sphingomyelin (N-

[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphingosine-1-phosphocholine), a

fluorescent analog of sphingomyelin, for the investigation of membrane fluidity. This powerful

tool enables the visualization and quantification of lipid dynamics in both model membranes

and living cells.

Introduction to C12 NBD Sphingomyelin
C12 NBD Sphingomyelin (C12 NBD-SM) is a vital tool for studying the biophysical properties

of cellular membranes. Sphingomyelin is a key component of the plasma membrane and is

particularly enriched in lipid rafts, which are microdomains involved in cellular signaling and

protein trafficking. The conjugation of the nitrobenzoxadiazole (NBD) fluorophore to the acyl

chain of sphingomyelin allows for its direct visualization and the study of its dynamic behavior

within the lipid bilayer. The NBD moiety is environmentally sensitive, with its fluorescence

properties changing in response to the local membrane environment, making it an excellent

probe for membrane fluidity.

Data Presentation
Photophysical Properties of NBD-Labeled Lipids
The photophysical properties of NBD-labeled lipids, including C12 NBD-SM, are crucial for

designing and interpreting fluorescence-based experiments. While the exact quantum yield for
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C12 NBD-SM is not readily available in the literature, data from similar NBD-labeled

phospholipids provide a strong reference.

Property Value Reference

Excitation Maximum (λex) ~470 nm [1][2]

Emission Maximum (λem) ~525 nm [1][2]

Fluorescence Lifetime (τ)
6-10 ns (for NBD-PC in

different membrane phases)
[3]

Extinction Coefficient (ε)
~22,000 M⁻¹cm⁻¹ (for NBD-

PE)

Diffusion Coefficients of Fluorescent Lipid Analogs in
Model Membranes
The lateral diffusion of lipids is a key indicator of membrane fluidity. The following table

summarizes diffusion coefficients (D) for fluorescent lipid analogs in various model membrane

systems, providing a baseline for expected values when using C12 NBD-SM.

Fluorescent
Probe

Membrane
System

Lipid
Composition

Diffusion
Coefficient (D)
(µm²/s)

Technique

DiI-C18 GUVs

DOPC/SM/Chole

sterol (Liquid-

disordered

phase)

~5-12 FCS

DiI-C18 GUVs

DOPC/SM/Chole

sterol (Liquid-

ordered phase)

~1-5 FCS

NBD-PE POPC GUVs POPC 5.3 ± 1.3 FRAP

NBD-PE
Supported Lipid

Bilayer
DOPC

Varies with pH

and temperature
FRAP
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GUV: Giant Unilamellar Vesicle; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; SM:

Sphingomyelin; Chol: Cholesterol; POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; NBD-

PE: N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-

phosphoethanolamine.

Fluorescence Anisotropy of Probes in Sphingomyelin-
Containing Membranes
Fluorescence anisotropy provides a measure of the rotational mobility of a fluorophore, which is

inversely related to the local membrane order or microviscosity. Higher anisotropy values

indicate a more ordered, less fluid environment.

Fluorescent Probe Membrane System
Cholesterol
Content (mol%)

Steady-State
Anisotropy (r)

DPH
Sphingomyelin

Liposomes
0

~0.15 - 0.35

(temperature

dependent)

DPH
Sphingomyelin

Liposomes
10

~0.20 - 0.35

(temperature

dependent)

DPH
Sphingomyelin

Liposomes
20

~0.25 - 0.35

(temperature

dependent)

DPH
Sphingomyelin

Liposomes
30

~0.30 - 0.35

(temperature

dependent)

DPH
Sphingomyelin

Liposomes
40

~0.32 - 0.36

(temperature

dependent)

DPH: 1,6-diphenyl-1,3,5-hexatriene. Data adapted from studies on sphingomyelin liposomes to

illustrate the trend of increasing anisotropy with higher cholesterol content, indicative of

increased membrane order.
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Experimental Protocols
Protocol 1: Labeling of Live Cells with C12 NBD
Sphingomyelin
This protocol describes the general procedure for labeling the plasma membrane of live

mammalian cells with C12 NBD-SM for subsequent analysis of membrane fluidity.

Materials:

C12 NBD Sphingomyelin (stock solution in chloroform or ethanol)

Bovine Serum Albumin (BSA), fatty acid-free

Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

Mammalian cells cultured on glass-bottom dishes or coverslips

Procedure:

Preparation of C12 NBD-SM/BSA Complex: a. In a glass tube, evaporate a known amount of

C12 NBD-SM stock solution under a gentle stream of nitrogen to form a thin lipid film. b.

Resuspend the lipid film in an appropriate volume of serum-free culture medium containing

0.1% (w/v) fatty acid-free BSA. c. Vortex vigorously for 1-2 minutes to facilitate the formation

of the C12 NBD-SM/BSA complex. A typical final concentration for the labeling solution is 2-

10 µM.[4]

Cell Labeling: a. Wash the cultured cells twice with pre-warmed (37°C) live-cell imaging

buffer. b. Aspirate the buffer and add the C12 NBD-SM/BSA complex solution to the cells. c.

Incubate the cells at 4°C for 15-30 minutes. The low temperature promotes labeling of the

plasma membrane while minimizing endocytosis.

Washing: a. Aspirate the labeling solution. b. Wash the cells three times with cold (4°C) live-

cell imaging buffer to remove unbound probe.

Imaging: a. Replace the final wash with fresh, pre-warmed (37°C) live-cell imaging buffer. b.

The cells are now ready for imaging and analysis using techniques such as FRAP,

fluorescence anisotropy, or FCS.
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Protocol 2: Fluorescence Recovery After
Photobleaching (FRAP)
FRAP is used to measure the lateral diffusion of fluorescently labeled molecules in a

membrane.

Instrumentation:

Confocal Laser Scanning Microscope (CLSM) equipped with a high-power laser for

bleaching and a sensitive detector.

Objective with high numerical aperture (e.g., 60x or 100x oil immersion).

Environmental chamber to maintain cells at 37°C and 5% CO₂.

Procedure:

Cell Preparation: Label live cells with C12 NBD-SM as described in Protocol 1.

Image Acquisition Setup: a. Place the labeled cells on the microscope stage and allow them

to equilibrate. b. Select a region of interest (ROI) on the plasma membrane of a cell. c. Set

the imaging parameters:

Excitation: ~470 nm laser line.
Emission: 500-550 nm detection window.
Low laser power for imaging to minimize photobleaching during observation.

FRAP Experiment: a. Pre-bleach Imaging: Acquire 5-10 images of the ROI at a low laser

power to establish a baseline fluorescence intensity. b. Photobleaching: Use a high-intensity

laser pulse to photobleach a defined circular or rectangular region within the ROI. c. Post-

bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the

ROI at the same low laser power used for pre-bleach imaging. The frequency and duration of

image acquisition will depend on the diffusion rate of the probe.

Data Analysis: a. Measure the mean fluorescence intensity of the bleached region, a non-

bleached region within the same cell (as a control for photobleaching during acquisition), and

a background region over time. b. Normalize the fluorescence recovery curve. c. Fit the
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normalized recovery curve to a diffusion model to extract the diffusion coefficient (D) and the

mobile fraction (Mf).

Protocol 3: Steady-State Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational mobility of the NBD probe, providing an

indication of membrane order.

Instrumentation:

Fluorometer equipped with polarizers in the excitation and emission light paths.

Temperature-controlled cuvette holder.

Procedure:

Sample Preparation (Liposomes): a. Prepare liposomes (e.g., large unilamellar vesicles -

LUVs) of the desired lipid composition. b. Incorporate C12 NBD-SM into the liposomes at a

low concentration (e.g., 0.1-0.5 mol%) during their formation to avoid self-quenching.

Measurement: a. Place the liposome suspension in a quartz cuvette in the temperature-

controlled holder. b. Set the excitation wavelength to ~470 nm and the emission wavelength

to ~525 nm. c. Measure the fluorescence intensities with the excitation polarizer oriented

vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH). d.

Measure the corresponding intensities with the excitation polarizer oriented horizontally

(I_HV and I_HH) to determine the G-factor (G = I_HV / I_HH), which corrects for instrumental

bias.

Calculation: a. Calculate the steady-state fluorescence anisotropy (r) using the following

formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) b. Higher 'r' values indicate lower

rotational mobility and thus higher membrane order.

Protocol 4: Fluorescence Correlation Spectroscopy
(FCS)
FCS analyzes fluorescence fluctuations in a tiny observation volume to determine the

concentration and diffusion dynamics of fluorescent molecules.
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Instrumentation:

Confocal microscope equipped for FCS with a high numerical aperture water or oil

immersion objective.

Single-photon counting detectors (e.g., avalanche photodiodes).

Correlator hardware or software.

Procedure:

Sample Preparation (Supported Lipid Bilayers - SLBs or GUVs): a. Prepare SLBs on a clean

glass coverslip or GUVs in solution with the desired lipid composition, including a very low

concentration of C12 NBD-SM (in the nanomolar range) to ensure single-molecule detection.

Instrument Calibration: a. Calibrate the confocal volume using a fluorescent dye with a

known diffusion coefficient (e.g., Rhodamine 6G).

FCS Measurement: a. Focus the laser (~470 nm) onto the membrane of the SLB or the

equator of a GUV. b. Record the fluorescence intensity fluctuations over a period of time

(typically several seconds to minutes).

Data Analysis: a. Generate an autocorrelation function (ACF) from the fluorescence intensity

trace. b. Fit the ACF to a 2D diffusion model to obtain the average number of fluorescent

molecules in the confocal volume (from which concentration can be derived) and the

diffusion time (τD). c. Calculate the diffusion coefficient (D) from the diffusion time and the

calibrated dimensions of the confocal volume.
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Caption: Workflow for studying membrane fluidity using C12 NBD Sphingomyelin.
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Caption: The principle of a Fluorescence Recovery After Photobleaching (FRAP) experiment.
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Caption: Principle of fluorescence anisotropy in membranes of different fluidity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b12407619#c12-nbd-sphingomyelin-use-in-
studying-membrane-fluidity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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